molecular formula C8H9NO3 B045944 Methyl 3-amino-2-hydroxybenzoate CAS No. 35748-34-6

Methyl 3-amino-2-hydroxybenzoate

Cat. No. B045944
Key on ui cas rn: 35748-34-6
M. Wt: 167.16 g/mol
InChI Key: OMWQHVRUXLRZRC-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

A mixture of 2.01 g (10 mmol) 2-hydroxy-3-nitro-benzoic acid methyl ester, 0.8 g of palladium (10 wt. % on carbon powder) and 30 mL of methanol was hydrogenated at 40 psi overnight. The reaction mixture was filtered over celite. Evaporation of the solvents in vacuo gave 3-Amino-2-hydroxy-benzoic acid methyl ester. LCMS: 168 (M+1)+.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[OH:13]>[Pd].CO>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])O)=O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 40 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)N)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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